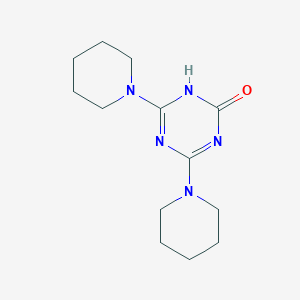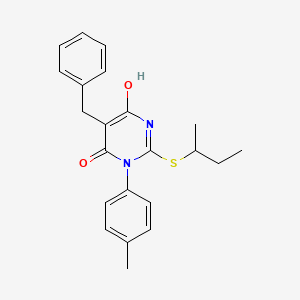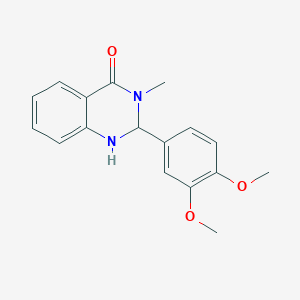![molecular formula C20H19ClN2O2 B6012562 1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B6012562.png)
1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine] is a synthetic compound with potential applications in scientific research. This compound has been shown to have a unique mechanism of action that makes it useful for studying various biological processes. In
Wirkmechanismus
The mechanism of action of 1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine] involves the modulation of specific receptors in the brain. This compound has been shown to interact with the sigma-1 receptor, which is involved in various biological processes such as cell survival, neuroprotection, and neurotransmitter release. By modulating the activity of this receptor, 1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine] can affect various physiological and pathological processes.
Biochemical and Physiological Effects:
1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine] has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase the release of certain neurotransmitters such as dopamine and acetylcholine. Additionally, this compound can induce the expression of certain neurotrophic factors that promote cell survival and neuroprotection. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine] in lab experiments include its unique mechanism of action, its ability to modulate specific receptors in the brain, and its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have off-target effects on other receptors and biological processes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine]. One direction is to investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Another direction is to explore the structure-activity relationship of this compound and develop new analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various biological processes.
Synthesemethoden
The synthesis of 1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine] involves a multi-step process that starts with the reaction of 2-chloro-5-nitrobenzyl chloride with indene to form the intermediate 1-(2-chloro-5-nitrobenzyl)indene. This intermediate is then reacted with piperidine to form the final product, 1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine]. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine] has potential applications in various scientific research fields such as neuroscience, pharmacology, and biochemistry. This compound has been shown to interact with specific receptors in the brain and modulate their activity. Therefore, it can be used to study the role of these receptors in various physiological and pathological processes. Additionally, this compound can be used to develop new drugs that target these receptors and have therapeutic potential.
Eigenschaften
IUPAC Name |
1'-[(2-chloro-5-nitrophenyl)methyl]spiro[indene-1,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c21-19-6-5-17(23(24)25)13-16(19)14-22-11-9-20(10-12-22)8-7-15-3-1-2-4-18(15)20/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZOLLMUDSSYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C=CC3=CC=CC=C23)CC4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[(2-Chloro-5-nitrophenyl)methyl]spiro[indene-1,4'-piperidine] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6012480.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B6012484.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(4-fluorophenyl)piperidine](/img/structure/B6012489.png)
![2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6012491.png)

![1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6012508.png)
![4-ethyl-5-[2-(2-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6012526.png)
![methyl 2-({[(4-butylphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6012532.png)
![sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B6012538.png)
![7-(2-furylmethyl)-5,6-dimethyl-4-(4-methyl-1-piperazinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6012545.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6012556.png)

![N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide](/img/structure/B6012577.png)